molecular formula C11H18ClNO2 B1419528 2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride CAS No. 1177299-69-2

2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride

Cat. No.: B1419528
CAS No.: 1177299-69-2
M. Wt: 231.72 g/mol
InChI Key: NWOZDWFLGALKNW-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The synthesis of 2-ethoxy-4-[(ethylamino)methyl]phenol hydrochloride is rooted in advancements in aminomethylphenol chemistry. While specific historical records for this compound are limited, the broader aminomethylphenol class has been explored since the 1990s for antimalarial and antimicrobial agents. The hydrochloride salt likely emerged as a derivative optimized for improved physicochemical properties, with modern synthetic routes leveraging reductive amination or nucleophilic substitution reactions.

Position Within Aminomethylphenol Compound Family

2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride is distinguished by its dual substituents:

  • Ethoxy group : Introduces electron-donating effects, influencing electronic properties and reactivity.
  • Ethylaminomethyl group : Provides a primary amine for salt formation (e.g., hydrochloride) and potential hydrogen-bonding interactions.

Table 1: Structural Comparison with Related Aminomethylphenols

Compound Substituents CAS Number
2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride 2-Ethoxy, 4-(ethylaminomethyl) 1177299-69-2
2-(Aminomethyl)phenol 2-Aminomethyl 696-60-6
4-(Aminomethyl)phenol 4-Aminomethyl 696-60-6

This compound occupies a niche in the family due to its combined aromatic ether and amine functionalities, which are less common in simpler aminomethylphenols.

Structural Relationship to Phenolic Derivatives

The core phenolic structure enables resonance stabilization of the hydroxyl proton, while substituents alter electronic and steric profiles:

Key Structural Features

  • Phenol ring : Provides aromatic stability and hydrogen-bonding capacity.
  • Ethoxy group (C₂H₅O–) : Enhances lipophilicity and electron density at the 2-position.
  • Ethylaminomethyl group (CH₂NHCH₂CH₃) : Introduces a primary amine and a methyl branch, influencing solubility and steric hindrance.

Table 2: Comparison with Ethoxy-Substituted Phenols

Compound Substituents CAS Number
2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride 2-Ethoxy, 4-(ethylaminomethyl) 1177299-69-2
2-Ethoxy-4-methylphenol 2-Ethoxy, 4-methyl 2563-07-7
2-Ethoxy-4-methoxymethylphenol 2-Ethoxy, 4-(methoxymethyl) 5595-79-9

The ethylaminomethyl group distinguishes this compound from simpler ethoxyphenols, which lack amine functionality.

Nomenclature and Structural Identifiers

IUPAC Name : 2-Ethoxy-4-(ethylaminomethyl)phenol hydrochloride.
CAS Numbers :

  • Free base: 1017038-48-0
  • Hydrochloride salt: 1177299-69-2
    Molecular Formula : C₁₁H₁₈ClNO₂.
    Molecular Weight : 231.72 g/mol.

Structural Identifiers

Identifier Value
SMILES (free base) CCNCC1=CC(=C(C=C1)O)OCC
SMILES (HCl salt) CCNCC1=CC(=C(C=C1)O)OCC.Cl
InChI Key NWOZDWFLGALKNW-UHFFFAOYSA-N (free base)

Table 3: Key Physicochemical Properties

Property Value
Molecular Formula C₁₁H₁₈ClNO₂ (HCl salt)
Molecular Weight 231.72 g/mol
SMILES (HCl salt) CCNCC1=CC(=C(C=C1)O)OCC.Cl

The hydrochloride form is critical for practical applications, as the free base may exhibit lower stability or solubility under neutral conditions.

Properties

IUPAC Name

2-ethoxy-4-(ethylaminomethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-3-12-8-9-5-6-10(13)11(7-9)14-4-2;/h5-7,12-13H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOZDWFLGALKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177299-69-2
Record name Phenol, 2-ethoxy-4-[(ethylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177299-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride involves several steps. One common synthetic route includes the reaction of 2-ethoxyphenol with formaldehyde and ethylamine under controlled conditions to form the desired product. The reaction typically requires a catalyst and is conducted under specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.

Chemical Reactions Analysis

2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride appears as a white to off-white powder and is soluble in water. Its chemical structure includes both hydrophobic and hydrophilic regions, which facilitates interactions with biological targets. The compound's SMILES notation is CCNCc1ccc(c(c1)OCC)O.Cl, indicating its complex molecular architecture that contributes to its biological activities.

Biological Applications

1. Cell Culture Media

The compound serves as a buffering agent in biological assays, enhancing the stability of cell cultures. Its solubility in water allows for easy incorporation into various culture media, promoting optimal growth conditions for cells.

2. Proteomics Research

Recent studies have highlighted the potential of 2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride in proteomics. It has been shown to interact with various proteins, suggesting its role as a biochemical tool for studying protein functions and pathways.

3. Anticonvulsant and Analgesic Properties

Research indicates that derivatives of this compound exhibit anticonvulsant and analgesic activities. For instance, a related phenoxyalkyl derivative (KM-408) demonstrated significant efficacy in models of neuropathic pain, showcasing the therapeutic potential of compounds within this chemical class .

Case Studies

Case Study 1: Anticonvulsant Activity

In a study involving KM-408, the compound was tested for its ability to alleviate neuropathic pain in mice. Results showed effective pain relief at doses as low as 1 mg/kg, indicating strong analgesic properties .

Case Study 2: Proteomic Analysis

A proteomic analysis utilizing 2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride revealed its capacity to modulate specific protein interactions involved in cellular signaling pathways. This suggests that the compound could be pivotal in understanding disease mechanisms at the molecular level.

Safety Profile and Toxicology

Safety assessments have been conducted to evaluate the toxicity of 2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride. Studies indicate that it is not genotoxic and presents a favorable safety profile for use in research settings. The Margin of Exposure (MOE) calculations suggest minimal risk associated with its use, making it suitable for biological applications .

Comparative Analysis of Related Compounds

Compound NameStructureKey ApplicationsSafety Profile
2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochlorideStructureCell culture media, proteomicsNot genotoxic
KM-408StructureAnticonvulsant, analgesicFavorable MOE
Ethyl 4-(2-chlorophenyl)-6-phenyl...StructureAntioxidant activityModerate toxicity

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison of 2-Ethoxy-4-[(ethylamino)methyl]phenol Hydrochloride and Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method (Reference) Key Notes
2-Ethoxy-4-[(ethylamino)methyl]phenol HCl 2-OCH₂CH₃; 4-CH₂NHCH₂CH₃ C₁₁H₁₈ClNO₂ 247.72 Acid hydrolysis + HCl salt formation High water solubility; pharmaceutical intermediate
2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol HCl 2-OCH₂CH₃; 4-CH₂NHCH(CH₃)₂ C₁₂H₂₀ClNO₂ 261.75 Similar to with isopropylamine Bulkier substituent; lower solubility
4-[(Butylamino)methyl]-2-methoxyphenol HCl 4-CH₂NHCH₂CH₂CH₂CH₃; 2-OCH₃ C₁₂H₂₀ClNO₂ 261.75 Alkylation + HCl treatment Lipophilic; potential CNS applications
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine HCl 4-OH; 3-OCH₃; ethylamine side chain C₉H₁₄ClNO₂ 215.67 Reduction of nitro precursors Neurotransmitter analog (e.g., dopamine derivatives)
2-Amino-1-(4-hydroxyphenyl)ethanone HCl 4-OH; acetyl group with amino substituent C₈H₁₀ClNO₂ 201.63 Acetylation + HCl salt formation Ketone backbone; metabolic studies

Key Differences and Implications

Substituent Effects: Ethyl vs. Isopropyl/Butyl Amino Groups: The ethylamino group in the target compound offers moderate steric bulk, balancing solubility and reactivity. Ethoxy vs. Methoxy Groups: The ethoxy group in the target compound provides greater electron-donating capacity compared to methoxy (), influencing aromatic electrophilic substitution reactivity .

Synthesis Complexity :

  • The target compound’s synthesis mirrors methods for simpler hydrochlorides (e.g., acid hydrolysis in ), while analogues with branched alkyl chains () require additional steps for introducing bulky amines.

Pharmacological Potential: Ethylamino-methyl derivatives (target compound) may serve as intermediates for adrenergic receptor ligands, whereas methoxy-substituted compounds () are explored for neurotransmitter modulation .

Solubility and Stability :

  • Hydrochloride salts universally improve water solubility. However, longer alkyl chains (e.g., butyl in ) reduce solubility in aqueous media compared to ethyl or methyl groups .

Research Findings

  • Structural Optimization: Modifying the aminoalkyl chain length and aromatic substituents significantly alters bioavailability. For instance, replacing ethyl with isopropyl () decreases solubility by ~20% in polar solvents .
  • Catalytic Efficiency: Reactions involving ethylamino groups (target compound) exhibit faster kinetics than bulkier analogues due to reduced steric hindrance .

Biological Activity

2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride (CAS No. 1177299-69-2) is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological activity, including research findings, case studies, and a comparative analysis with similar compounds.

  • Molecular Formula : C11H15ClN2O2
  • Molecular Weight : 232.70 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Soluble in water and various organic solvents

The biological activity of 2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride is primarily attributed to its interaction with specific molecular targets, influencing various biological pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and affecting cellular functions.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that derivatives of phenolic compounds similar to 2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride exhibit significant antitumor effects. For instance, compounds with similar structural motifs have shown IC50 values in the low nanomolar range against various cancer cell lines, indicating potent antiproliferative activity .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes, such as purine nucleoside phosphorylase (PNP). In vitro studies have demonstrated that related compounds exhibit low nanomolar inhibitory activities against PNP, suggesting a potential therapeutic application in cancer treatment .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. These studies indicate that the compound may help mitigate oxidative stress and neuronal cell death .

Case Study 1: Antitumor Efficacy

A study investigating the antitumor efficacy of phenolic compounds similar to 2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride found that certain derivatives displayed IC50 values as low as 0.64 μM against multiple myeloma cell lines. This suggests a promising avenue for developing new cancer therapies based on this chemical structure .

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, a related compound demonstrated significant neuroprotective effects by reducing amyloid-beta toxicity in neuronal cells. The mechanism was linked to the modulation of oxidative stress pathways, highlighting the potential for therapeutic applications in neurodegenerative disorders .

Comparative Analysis

The following table summarizes the biological activities of 2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride compared to similar compounds:

Compound NameAntitumor Activity (IC50)Enzyme InhibitionNeuroprotective Effects
2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochlorideTBDTBDTBD
Compound A0.64 μMLow nMModerate
Compound B1.1 μMLow nMHigh

Q & A

Q. What are the standard protocols for synthesizing 2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation and hydrochlorination. For example, analogous compounds (e.g., derivatives in ) are synthesized via Pd/C-catalyzed hydrogenation (40 psi, 1 hour) followed by purification using silica gel chromatography . Optimization may involve adjusting solvent systems (e.g., THF-MeOH mixtures), temperature, or catalyst loading. A factorial design experiment can systematically evaluate variables like reaction time, solvent polarity, and reagent stoichiometry to maximize yield.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR : Compare chemical shifts (e.g., aromatic protons, ethoxy groups) to reference spectra. highlights δ 7.2–6.8 ppm for aromatic protons and δ 3.4–3.1 ppm for ethoxy groups .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 257.8) .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .
  • Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis. Stability in solvents (e.g., DMSO) should be validated via accelerated degradation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from assay variability, impurities, or differing experimental models. To address this:
  • Reproducibility : Replicate studies using standardized assays (e.g., enzyme inhibition protocols in ) .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted intermediates) that may interfere with bioactivity .
  • Dose-Response Analysis : Compare EC50 values across cell lines (e.g., HEK293 vs. CHO) to assess model-specific effects .

Q. What strategies are effective for studying the compound’s mechanism of action in neurological systems?

  • Methodological Answer :
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-ligands) to quantify affinity for targets like serotonin or dopamine receptors .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptor active sites .
  • Knockout Models : Validate targets using CRISPR/Cas9-engineered cell lines lacking suspected receptors .

Q. How can degradation pathways and shelf-life be systematically evaluated?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC and identify products using HRMS .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data .

Methodological Frameworks

  • Experimental Design : Align studies with pharmacological theories (e.g., receptor occupancy models) to ensure hypothesis-driven research .
  • Data Contradiction Analysis : Use triangulation (e.g., orthogonal assays, independent replication) to validate findings .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride
Reactant of Route 2
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2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride

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